4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

integrin αvβ3 antagonist oxadiazole SAR receptor binding

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid (CAS 915921-78-7) is a β-substituted 1,2,4-oxadiazole butanoic acid bearing a 3-methylphenyl substituent. This structural family has been reported as a series of potent and selective αvβ3 integrin receptor antagonists, with selectivity demonstrated against the related β3 integrin αIIbβ3.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 915921-78-7
Cat. No. B1612919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid
CAS915921-78-7
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)O
InChIInChI=1S/C13H14N2O3/c1-9-4-2-5-10(8-9)13-14-11(18-15-13)6-3-7-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,16,17)
InChIKeyDROIFMGZDXPPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid (CAS 915921-78-7): Procurement Specification and Structural Profile


4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid (CAS 915921-78-7) is a β-substituted 1,2,4-oxadiazole butanoic acid bearing a 3-methylphenyl substituent [1]. This structural family has been reported as a series of potent and selective αvβ3 integrin receptor antagonists, with selectivity demonstrated against the related β3 integrin αIIbβ3 [1]. The compound itself is commercially available from multiple vendors with purity typically ≥95% and a molecular weight of 246.26 g/mol .

Why Generic Interchange of 1,2,4-Oxadiazole Butanoic Acids Is Not Supported Without Compound-Specific Data


The 1,2,4-oxadiazole butanoic acid scaffold exhibits pronounced structure-activity relationships (SAR) at the β-substituent position, as demonstrated by the divergent αvβ3 vs αIIbβ3 selectivity profiles observed across the series [1]. The 3-methylphenyl moiety in the target compound imparts distinct steric and electronic properties at the lipophilic binding pocket of the integrin, and even minor substituent shifts (e.g., 4-methylphenyl, 3-chlorophenyl) can produce measurable changes in Ki and selectivity index [1]. Consequently, assuming functional equivalence between the target compound and its closest aryl-substituted analogs without direct comparative data is not scientifically justifiable for procurement decisions where specific target engagement is required.

Quantitative Differentiation Evidence for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid Against Closest Analogs


Integrin αvβ3 Binding Affinity: No Compound-Specific Ki Data Available for the 3-Methylphenyl Analog

The primary literature reports that the broader β-substituted 1,2,4-oxadiazole butanoic acid series contains compounds with potent αvβ3 antagonism (Ki in the low nanomolar range for the most optimized analogs), and that selectivity over αIIbβ3 is a key differentiator [1]. However, the published abstract and accessible content do not disclose the individual Ki values for the 3-methylphenyl analog (CAS 915921-78-7) [1]. Without the specific Ki, it is not possible to quantify the affinity gain or loss relative to the closest comparator (e.g., the 4-methylphenyl or parent phenyl analog).

integrin αvβ3 antagonist oxadiazole SAR receptor binding

Selectivity Over Platelet Integrin αIIbβ3: Known Class Feature, Unquantified for the Specific Compound

Selectivity for αvβ3 over αIIbβ3 is a critical parameter to avoid platelet-related side effects. The Boys et al. series was explicitly designed to achieve this selectivity, and the majority of analogs reportedly showed clear selectivity [1]. However, no selectivity ratio (e.g., Ki(αIIbβ3)/Ki(αvβ3)) is publicly available for the 3-methylphenyl compound. Therefore, while class-level selectivity is plausible, its magnitude relative to, for instance, a 3-fluorophenyl or 3-methoxyphenyl analog remains unverified.

integrin selectivity αIIbβ3 therapeutic window

Physicochemical Properties: Comparable Lipophilicity and Hydrogen-Bonding Capacity but No Unique Differentiation

Computed and vendor-reported data indicate the compound has a molecular weight of 246.26, 1 H-bond donor, 3 H-bond acceptors, and 5 rotatable bonds . These values are identical to many close analogs (e.g., 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid) and provide no measurable basis for differentiation. The 3-methyl substitution pattern may subtly influence logD (estimated ~1.8–2.2) relative to the 4-methyl isomer, but this difference has not been experimentally confirmed in comparative assays and is unlikely to drive procurement decisions in the absence of linked biological data.

drug-like properties lipophilicity procurement specification

Application Scenarios for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid Based on Available Evidence


Integrin αvβ3 Antagonist Tool Compound for In Vitro SAR Studies

Given the class-level evidence of αvβ3 antagonism, the compound can serve as a tool for structure-activity relationship (SAR) exploration when a 3-methylphenyl substituent is specifically required for probing binding pocket topology [1]. Its utility rests on the assumption that the 3-methyl group occupies a lipophilic sub-pocket differently than the 4-methyl or 3-chloro analogs, but this must be experimentally validated in a comparative setting.

Building Block for Parallel Library Synthesis in Integrin-Targeted Drug Discovery

The compound can be used as a core scaffold in parallel synthesis of focused libraries targeting integrin αvβ3, leveraging the synthetic methodology described in the primary literature [1]. Procurement of the 3-methylphenyl analog alongside the 4-methylphenyl, 3-fluorophenyl, and 3-methoxyphenyl variants would allow for head-to-head biological profiling that could reveal substituent-driven selectivity differences not yet disclosed.

Comparative Selectivity Profiling in Platelet vs Endothelial Cell Models

If αIIbβ3 counter-screening data become available, the compound could be prioritized for anti-angiogenic programs where platelet-sparing integrin antagonism is desired [1]. Until such data exist, its use should be restricted to exploratory in vitro profiling alongside a panel of structurally characterized analogs.

Quote Request

Request a Quote for 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.